2-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b]oxazole
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Overview
Description
Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI) is a heterocyclic compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol . This compound is part of the oxazole and benzimidazole family, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminobenzimidazole with α-haloketones in the presence of a base, leading to the formation of the desired oxazole ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole and benzimidazole rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI) can be compared with other similar compounds, such as:
Oxazolo[3,2-a]benzimidazole, 2-ethyl-2,3-dihydro-(9CI): This compound has a similar structure but with an ethyl group instead of a methyl group, leading to different chemical and biological properties.
Benzimidazo[1,2-b]oxazole, 2,3-dihydro-2-ethyl: Another related compound with variations in the oxazole and benzimidazole rings.
The uniqueness of Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI) lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Biological Activity
2-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b]oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its synthesis, characterization, and biological activity, focusing on its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Various methods have been reported in the literature, including:
- Cyclization of 2-aminobenzoxazole derivatives with suitable electrophiles under acidic or basic conditions.
- Use of microwave-assisted synthesis to enhance yields and reduce reaction times.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:
- Bacterial Strains : The compound showed inhibitory activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) were determined using standard broth dilution methods.
- Fungal Strains : It also displayed antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.
Anticancer Activity
The compound has been evaluated for its anticancer potential through various assays:
- Cell Viability Assays : Studies involving human cancer cell lines (e.g., HeLa, MCF-7) indicated that this compound induces apoptosis in a dose-dependent manner.
- Mechanism of Action : It is believed to exert its effects by inhibiting key signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes:
- Xanthine Oxidase Inhibition : Preliminary studies suggest that this compound may act as a xanthine oxidase inhibitor, which could be beneficial in treating conditions like gout.
Case Studies
Properties
IUPAC Name |
2-methyl-1,2-dihydro-[1,3]oxazolo[3,2-a]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-6-12-9-5-3-2-4-8(9)11-10(12)13-7/h2-5,7H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLUKCWTULHWRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C3=CC=CC=C3N=C2O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.